Ethyl 2-butyramido-3,3,3-trifluoro-2-(3-fluoroanilino)propionate
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Overview
Description
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals.
Preparation Methods
The synthesis of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. Common synthetic routes may involve the use of reagents such as trifluoroacetic acid and ethylamine under controlled conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through advanced techniques like continuous flow synthesis and catalytic processes .
Chemical Reactions Analysis
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Scientific Research Applications
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethyl-containing compound used in organic synthesis.
2-Bromo-3,3,3-trifluoro-1-propene: A compound with similar trifluoromethyl functionality, used in various chemical reactions. The uniqueness of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]PROPANOATE lies in its specific amide and aromatic amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18F4N2O3 |
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Molecular Weight |
350.31 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-(3-fluoroanilino)propanoate |
InChI |
InChI=1S/C15H18F4N2O3/c1-3-6-12(22)21-14(15(17,18)19,13(23)24-4-2)20-11-8-5-7-10(16)9-11/h5,7-9,20H,3-4,6H2,1-2H3,(H,21,22) |
InChI Key |
VYPPMLOVIKAVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
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